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Compound of Interest

DMT-2'0-Methyl-rC(tac)
Compound Name:
Phosphoramidite

Cat. No.: B8092469

An In-depth Technical Guide to DMT-2'-O-Methyl-rC(tac) Phosphoramidite for Researchers and
Drug Development Professionals

Introduction

DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a critical building block in the chemical synthesis
of modified RNA oligonucleotides. Its unique combination of protecting groups—the 5'-O-
Dimethoxytrityl (DMT), the 2'-O-Methyl (2'-OMe), and the N4-tert-butylphenoxyacetyl (tac)—
provides distinct advantages for the production of high-quality therapeutic and diagnostic
oligonucleotides. This guide details the physicochemical properties, applications, and
experimental utilization of this essential phosphoramidite.

The 2'-O-Methyl modification is particularly significant in drug development as it confers
enhanced stability to oligonucleotides against nuclease degradation, a critical feature for in vivo
applications.[1][2][3][4] This modification increases the binding affinity of the oligonucleotide to
its complementary RNA target.[1][3] The lipophilic DMT group facilitates purification by
reversed-phase HPLC and is cleaved at the beginning of each synthesis cycle, while the tac
group provides robust protection for the exocyclic amine of cytidine during synthesis.[5]

Physicochemical and Quantitative Data

The key quantitative data for DMT-2'-O-Methyl-rC(tac) Phosphoramidite are summarized in the
table below, providing a consolidated reference for researchers.
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Property Value References

Molecular Weight 950.07 g/mol [61[7]

950.08 g/mol [2]8]

950.1 g/mol [1][°]

Molecular Formula Cs2H64Ns010P [L161I71°1110]

CAS Number 179486-26-1 [7][9][10]

Typical Purity >95% - 97% (HPLC) [71[9][10][11]

Storage Condition 20°C under an inert [9][10]
atmosphere

Appearance Solid [10][12]

Core Applications in Research and Drug

Development

DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a cornerstone for the synthesis of modified

oligonucleotides with therapeutic potential.

Antisense Oligonucleotides (ASOs): The 2'-OMe modification provides excellent nuclease

resistance and high binding affinity, making it a staple in the design of ASOs that modulate

gene expression by binding to target mMRNA.[1][4]

o Small Interfering RNAs (siRNAs): To enhance the stability and reduce off-target effects of

SsiRNAs, 2'-OMe modifications are widely incorporated. This improves their pharmacokinetic

properties and overall efficacy in gene silencing.[1][3]

o Diagnostic Probes: The enhanced stability and binding specificity make oligonucleotides

containing 2'-O-Methyl-rC ideal for use as probes in various diagnostic assays where

resistance to enzymatic degradation is required.[5]

o Aptamers: These structured oligonucleotides that bind to specific targets benefit from the

increased stability offered by 2'-OMe modifications, prolonging their functional lifetime in
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biological systems.[3]

Experimental Protocols: Solid-Phase
Oligonucleotide Synthesis

The primary application of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is in automated solid-
phase oligonucleotide synthesis. The process is cyclical, with each cycle extending the
oligonucleotide chain by one nucleotide.

The Synthesis Cycle

The synthesis process involves four main chemical reactions performed sequentially for each
monomer addition.[7][8][10]

o Step 1: Detritylation (Deblocking)

o Objective: To remove the acid-labile 5-DMT protecting group from the nucleotide bound to
the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.

o Reagent: A mild acidic solution, typically trichloroacetic acid (TCA) or dichloroacetic acid
(DCA) in an anhydrous solvent like dichloromethane.

o Procedure: The acid solution is passed through the synthesis column. The resulting
orange-colored trityl cation is monitored spectrophotometrically to quantify the efficiency of
the coupling step from the previous cycle.

e Step 2: Coupling

o Obijective: To form a phosphite triester bond between the free 5'-hydroxyl group of the
growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., DMT-2'-
O-Methyl-rC(tac) Phosphoramidite).

o Reagents: The phosphoramidite monomer and an activator, such as 5-ethylthio-1H-
tetrazole (ETT) or dicyanoimidazole (DCI), dissolved in anhydrous acetonitrile.

o Procedure: The phosphoramidite and activator are delivered simultaneously to the
synthesis column. The activator protonates the diisopropylamino group of the
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phosphoramidite, making it highly reactive towards the 5'-hydroxyl group. This reaction is
performed under strictly anhydrous conditions.[8]

o Step 3: Capping

o Objective: To permanently block any 5'-hydroxyl groups that failed to react during the
coupling step. This prevents the formation of deletion mutations (n-1 sequences) in the
final product.

o Reagents: A capping mixture, typically consisting of acetic anhydride (Cap A) and N-
methylimidazole (Cap B).

o Procedure: The capping reagents are delivered to the column to acetylate the unreacted
5'-hydroxyl groups, rendering them inert for subsequent cycles.

e Step 4: Oxidation

o Obijective: To stabilize the newly formed internucleotide linkage by converting the unstable
phosphite triester into a more stable pentavalent phosphate triester.

o Reagents: An oxidizing solution, typically iodine (I2) in a mixture of tetrahydrofuran (THF),
water, and pyridine or lutidine.

o Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the
P(lI) center to a P(V) center, creating the natural phosphate backbone of the RNA chain.
[6][10]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Following the final cycle, the oligonucleotide is cleaved from the solid support, and all
remaining protecting groups (including the tac group on cytidine and the cyanoethyl groups on
the phosphate backbone) are removed using a final deprotection step, commonly with aqueous
ammonia or a methylamine/ammonia mixture.[6][8]

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis
cycle.
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Caption: Workflow of the solid-phase phosphoramidite synthesis cycle.
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Quality Control and Analysis

Ensuring the purity and identity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is critical, as
impurities can be incorporated into the final oligonucleotide product, compromising its efficacy
and safety.[13][14] Standard quality control (QC) methodologies include:

o High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to
determine the purity of the phosphoramidite, separating it from any related impurities.[14]

e 3P Nuclear Magnetic Resonance (NMR) Spectroscopy: 3P NMR is a powerful tool for
assessing phosphoramidite quality. It confirms the presence of the desired P(lIl) species and
can detect phosphorus-based impurities, such as the corresponding H-phosphonate or
phosphate P(V) species.[11][14]

e Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to confirm the
identity of the compound by verifying its molecular weight.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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